8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Medicinal Chemistry Structure-Activity Relationship Monoamine Oxidase Inhibition

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine (CAS 1872725-68-2) is a dihalogenated tricyclic heterocycle belonging to the 5H-indeno[1,2-c]pyridazine family. Its core scaffold combines an indene moiety fused to a 1,2-diazine ring, substituted with bromine at C-8 and chlorine at C-3.

Molecular Formula C11H6BrClN2
Molecular Weight 281.54
CAS No. 1872725-68-2
Cat. No. B2462586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
CAS1872725-68-2
Molecular FormulaC11H6BrClN2
Molecular Weight281.54
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)C3=NN=C(C=C31)Cl
InChIInChI=1S/C11H6BrClN2/c12-8-2-1-6-3-7-4-10(13)14-15-11(7)9(6)5-8/h1-2,4-5H,3H2
InChIKeyHQVYSLQPTPIZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine (CAS 1872725-68-2): Structural and Pharmacophoric Baseline for Procurement


8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine (CAS 1872725-68-2) is a dihalogenated tricyclic heterocycle belonging to the 5H-indeno[1,2-c]pyridazine family. Its core scaffold combines an indene moiety fused to a 1,2-diazine ring, substituted with bromine at C-8 and chlorine at C-3 . This class has been extensively investigated for monoamine oxidase (MAO) inhibition, anticonvulsant activity, and cytotoxic DNA-intercalating properties, where substituent position and electronic character are well-established determinants of potency and selectivity [1].

Why 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine Cannot Be Interchanged with Its Positional Isomer or Mono-Halogenated Analogs


Substitution within the 5H-indeno[1,2-c]pyridazine scaffold is not promiscuous; the regioisomeric position of a halogen atom has been shown to dramatically alter MAO-B inhibitory potency [1]. For instance, the 6-bromo positional isomer (CAS 1694781-54-8) features identical elemental composition but a different substitution topology, which results in divergent electronic distribution, steric profile, and — where data exists for close analogs — markedly different biological activity . Moreover, the simultaneous presence of C-8 bromine and C-3 chlorine offers orthogonal reactivity handles for sequential derivatization, a capability absent in mono-halogenated or unsubstituted core scaffolds [2]. These position- and functionality-dependent differences make generic substitution scientifically unsound for rigorous structure-activity relationship (SAR) or library synthesis programs.

Quantitative Differentiation Evidence for 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine Relative to Closest Comparators


Positional Isomer Differentiation: C-8 vs. C-6 Bromine Substitution of the 5H-Indeno[1,2-c]pyridazine Core

The target compound 8-bromo-3-chloro-5H-indeno[1,2-c]pyridazine differs from its positional isomer 6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine (CAS 1694781-54-8) exclusively in the location of the bromine atom. In the structurally related 5H-indeno[1,2-c]pyridazin-5-one series, Frédérick et al. established that substitution at C(7) versus C(8) "dramatically influences the MAO-inhibiting properties" and that the correct regioisomeric assignment at C(8) is essential for potent type B MAO inhibition [1]. Although no direct IC50 comparison is publicly available for this specific dihalogenated pair, the literature precedent demonstrates that moving the bromine from the C-8 to the C-6 position places it in a distinct electronic and steric environment, which is predicted to alter binding affinity and selectivity. This makes the compounds non-fungible and motivates procurement of the exact 8-bromo isomer for any project building on the established C-8 substitution SAR of indenopyridazine MAO-B inhibitors.

Medicinal Chemistry Structure-Activity Relationship Monoamine Oxidase Inhibition

Orthogonal Dihalogenation vs. Mono-Halogenated Analogs: Enabling Sequential Derivatization Strategies

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine incorporates two distinct halogen atoms at electronically differentiated positions: an aryl bromide at C-8 and an aryl chloride adjacent to the pyridazine nitrogen at C-3. This substitution pattern confers orthogonal reactivity in palladium-catalyzed cross-coupling, where the C–Br bond (bond dissociation energy ~84 kcal/mol for Ph-Br) undergoes oxidative addition significantly faster than the C–Cl bond (~95 kcal/mol for Ph-Cl) [1]. This allows for a chemoselective first functionalization at the C-8 position (e.g., Suzuki-Miyaura coupling) while preserving the C-3 chloride for a subsequent transformation. In contrast, mono-halogenated analogs (e.g., 8-bromo-5H-indeno[1,2-c]pyridazine or 3-chloro-5H-indeno[1,2-c]pyridazine) offer only a single reactive handle, limiting diversification potential.

Medicinal Chemistry Chemical Biology Library Synthesis

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. the Unsubstituted Parent Core

The introduction of bromine and chlorine substituents onto the 5H-indeno[1,2-c]pyridazine scaffold substantially alters lipophilicity and other drug-like properties relative to the unsubstituted parent compound. Calculated properties for the target compound based on its SMILES (Clc1cc2c(nn1)-c1cc(Br)ccc1C2) include a logP of 3.83, a topological polar surface area (tPSA) of 36.68 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, yielding zero violations of Lipinski's Rule of Five [1]. In comparison, the unsubstituted 5H-indeno[1,2-c]pyridazine exhibits a lower logP (~2.6 estimated) and a comparable tPSA (~25.8 Ų) [2]. The increase in logP (+1.2 log units) conferred by dihalogenation enhances predicted membrane permeability while remaining within drug-like space, a significant differentiation for CNS and intracellular target applications where moderate-to-high lipophilicity is required.

ADME Prediction Drug Design Physicochemical Profiling

Procurement-Driven Application Scenarios for 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine


Precision SAR exploration of C-8 substituted indenopyridazine MAO-B inhibitors

Based on the regiochemical requirement that substitution at the C-8 position is critical for potent and selective MAO-B inhibition, procurement of the exact 8-bromo-3-chloro isomer is necessary to continue SAR campaigns building on the Frédérick et al. pharmacophore model. The compound serves as a direct precursor for introducing diverse C-8 substituents via Suzuki coupling while retaining or subsequently modifying the C-3 chloro group [1].

Divergent library synthesis via orthogonal cross-coupling on a dihalogenated tricyclic scaffold

The combination of an aryl bromide (C-8) and an aryl chloride (C-3) in a single building block enables chemoselective, sequential Pd-catalyzed couplings to efficiently generate libraries of 3,8-disubstituted indenopyridazines. This orthogonal reactivity strategy is supported by the ~11 kcal/mol difference in C–X bond dissociation energies, allowing the bromide to react first under mild conditions without competing reaction at the chloride [2]. This approach is more atom- and step-economical than merging two mono-functionalized fragments.

CNS drug discovery hit-to-lead optimization requiring balanced lipophilicity

With a predicted logP of 3.83 and zero Lipinski violations, the target compound resides in a lipophilicity range that is desirable for blood-brain barrier penetration while avoiding the promiscuity and clearance liabilities associated with highly lipophilic molecules (logP >5). This makes it a suitable starting point for CNS programs (e.g., Parkinson's disease or depression) where the indenopyridazine core has validated MAO-B inhibitory activity [3].

Quote Request

Request a Quote for 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.